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molecular formula C6H10N2O2 B2936190 (2-Methyl-1H-imidazole-4,5-diyl)dimethanol CAS No. 85610-16-8

(2-Methyl-1H-imidazole-4,5-diyl)dimethanol

Cat. No. B2936190
M. Wt: 142.158
InChI Key: CIZIDJCTTRZYBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04658035

Procedure details

82 g (1 mole) of 2-methylimidazole and 220 g (2.2 moles) of 30% strength by weight aqueous formaldehyde solution are stirred for 1 hour at 60° C., 50.4 g (0.49 mole) of triethylamine are added to the mixture, and stirring is continued for 48 hours under reflux at about 78° C. The solution is evaporated to dryness under reduced pressure at a bath temperature of 60° C., 160 g of crude product being obtained during this procedure. The crude product is stirred with 128 g of methanol and 32 g of isopropanol, for 30 minutes in each case, at 50° C. and at 10° C. with cooling. The colorless solid is then filtered off, washed with twice 200 ml of acetone and dried for 12 minutes at 45° C. to give 91.6 g of 2-methyl-4,5-dihydroxymethylimidazole of melting point 182°-182.5° C. This corresponds to a yield of 64.5%. The purity (HPLC) is 99.8%.
Quantity
82 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
128 g
Type
reactant
Reaction Step Three
Quantity
32 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][N:6]=1.[CH2:7]=[O:8].C(N(CC)CC)C.[CH3:16][OH:17]>C(O)(C)C>[CH3:1][C:2]1[NH:3][C:4]([CH2:16][OH:17])=[C:5]([CH2:7][OH:8])[N:6]=1

Inputs

Step One
Name
Quantity
82 g
Type
reactant
Smiles
CC=1NC=CN1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Two
Name
Quantity
50.4 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
128 g
Type
reactant
Smiles
CO
Name
Quantity
32 g
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
78 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution is evaporated to dryness under reduced pressure at a bath temperature of 60° C., 160 g of crude product
CUSTOM
Type
CUSTOM
Details
being obtained during this procedure
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
FILTRATION
Type
FILTRATION
Details
The colorless solid is then filtered off
WASH
Type
WASH
Details
washed with twice 200 ml of acetone
CUSTOM
Type
CUSTOM
Details
dried for 12 minutes at 45° C.
Duration
12 min

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
CC=1NC(=C(N1)CO)CO
Measurements
Type Value Analysis
AMOUNT: MASS 91.6 g
YIELD: PERCENTYIELD 64.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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